3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine
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Overview
Description
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinyl piperazine intermediate, followed by the introduction of the chlorophenyl group through a coupling reaction. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2), while alkylation reactions may use alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The specific pathways involved depend on the context in which the compound is used, such as inhibiting a particular enzyme in a disease pathway or modulating receptor activity in a signaling pathway.
Comparison with Similar Compounds
Similar Compounds
(3-Chlorophenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanol: This compound differs by having a hydroxyl group instead of a ketone.
(3-Chlorophenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone: This compound has an ethyl group instead of a methylene group.
Uniqueness
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trifluoromethyl group, for example, can enhance metabolic stability and bioavailability, making it a valuable compound in drug development.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O/c17-12-3-1-2-11(10-12)15(25)24-8-6-23(7-9-24)14-5-4-13(21-22-14)16(18,19)20/h1-5,10H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTYODMAFWVQBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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